molecular formula C15H16N4O6 B11498949 4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11498949
M. Wt: 348.31 g/mol
InChI Key: CYSIVBFXPHNOKT-UHFFFAOYSA-N
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Description

4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound that features a pyrazole ring, a nitrophenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol reacts with an appropriate acylating agent.

    Acetylation: The pyrazole ring is acetylated using acetic anhydride or acetyl chloride.

    Coupling with butanoic acid: The final step involves coupling the acetylated pyrazole with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The acetyl group can be substituted with other acyl groups using appropriate acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.

    4-(4-{[(2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid: This compound has the nitrophenoxy group in a different position.

Uniqueness

4-(4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to the specific positioning of the nitrophenoxy group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C15H16N4O6

Molecular Weight

348.31 g/mol

IUPAC Name

4-[4-[[2-(4-nitrophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C15H16N4O6/c20-14(10-25-13-5-3-12(4-6-13)19(23)24)17-11-8-16-18(9-11)7-1-2-15(21)22/h3-6,8-9H,1-2,7,10H2,(H,17,20)(H,21,22)

InChI Key

CYSIVBFXPHNOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CN(N=C2)CCCC(=O)O

solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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